molecular formula C10H25NO6P2 · Na B1163863 1-Aminodecylidene bis-Phosphonic Acid (sodium salt)

1-Aminodecylidene bis-Phosphonic Acid (sodium salt)

Cat. No. B1163863
M. Wt: 340.2
InChI Key: XBVHKBDJIMCIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sphingomyelinases catalyze the degradation of cellular sphingomyelin to phosphorylcholine and ceramide. Acid sphingomyelinase has vacuolar activity that is important in a variety of physiological and pathophysiological processes. 1-Aminodecylidene bis-phosphonic acid (sodium salt) is a potent inhibitor of acid sphingomyelinase (IC50 = 20 nM). It completely inhibits dexamethasone-induced apoptosis in HepG2 cells, presumably by preventing the generation of proapoptotic ceramide. This compound is more than 5,000 times more selective for acid sphingomyelinase than for the Mg2+-dependent neutral sphingomyelinase (IC50 > 100 μM).

Scientific Research Applications

1. Green Synthesis Catalyst

1-Hexanesulphonic acid sodium salt has demonstrated effectiveness as a catalyst in the green synthesis of alpha-aminophosphonates. It offers advantages such as clean conversion, greater selectivity, and easy workup, making it a practical and economically attractive option in this field (Niralwad, Shingate, & Shingare, 2010).

2. Complexation Properties

Aminophosphonates containing an amino group have been synthesized, and their complexation properties with various ions have been studied. The presence of an amino group decreases the basicity, leading to a lower complexation ability of the bis(phosphonates) (Kubíček et al., 2007).

3. Synthesis of Complex Compounds

The synthesis and characterization of new complex compounds of neridronic acid with rare earth elements like lanthanum have been explored. Such compounds have potential applications in various bone diseases (Galantsev et al., 2019).

4. Novel Synthesis Methods

A one-pot procedure for the synthesis of 1-hydroxy-1,1-bis(phosphonic acid)s has been reported, demonstrating the efficiency of this methodology in synthesizing amino hydroxy bis(phosphonate)s such as alendronate or N-methyl pamidronate (Egorov et al., 2011).

5. Synthesis of Fatty Acid Derivatives

The synthesis of fatty acid derivatives of etidronic acid has been described, highlighting the potential for creating pro-drugs and new treatments for various bone diseases (Turhanen & Vepsäläinen, 2005).

6. Crystal Structure Analysis

Studies on the crystal structure of compounds like tetrasodium (3-((2,4-dinitrophenyl)amino)-1-hydroxypropane-1,1-diyl)-bis-phosphonate pentahydrate have provided insights into the molecular interactions and properties of N-substituted pamidronate (Reiss, Puhl, & Hägele, 2018).

properties

Molecular Formula

C10H25NO6P2 · Na

Molecular Weight

340.2

InChI

InChI=1S/C10H25NO6P2.Na/c1-2-3-4-5-6-7-8-9-10(11,18(12,13)14)19(15,16)17;/h2-9,11H2,1H3,(H2,12,13,14)(H2,15,16,17);

InChI Key

XBVHKBDJIMCIKA-UHFFFAOYSA-N

SMILES

NC(CCCCCCCCC)(P(O)(O)=O)P(O)(O)=O.[Na]

synonyms

1-Amindecane-1,1-Diphosphonic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Aminodecylidene bis-Phosphonic Acid (sodium salt)
Reactant of Route 2
1-Aminodecylidene bis-Phosphonic Acid (sodium salt)
Reactant of Route 3
1-Aminodecylidene bis-Phosphonic Acid (sodium salt)
Reactant of Route 4
1-Aminodecylidene bis-Phosphonic Acid (sodium salt)
Reactant of Route 5
1-Aminodecylidene bis-Phosphonic Acid (sodium salt)
Reactant of Route 6
1-Aminodecylidene bis-Phosphonic Acid (sodium salt)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.